molecular formula C11H11FN2O B13620045 4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole

4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole

Cat. No.: B13620045
M. Wt: 206.22 g/mol
InChI Key: MIOMXQNQTCNAGZ-UHFFFAOYSA-N
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Description

4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring, which is attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-ethoxy-2-fluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the ethoxy and fluorine groups can influence its binding affinity and selectivity towards these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-2-fluorophenylboronic acid
  • 4-ethoxy-3-fluorophenylboronic acid
  • 2,6-difluoro-3-ethoxybenzeneboronic acid

Uniqueness

4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole is unique due to the specific arrangement of the ethoxy and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

4-(3-ethoxy-2-fluorophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11FN2O/c1-2-15-10-5-3-4-9(11(10)12)8-6-13-14-7-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

MIOMXQNQTCNAGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1F)C2=CNN=C2

Origin of Product

United States

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